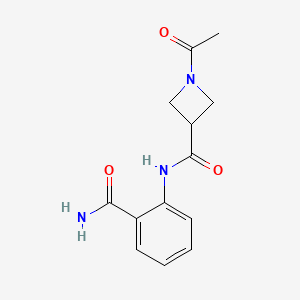

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide is a synthetic organic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

The synthesis of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through a [2+2] cycloaddition reaction, such as the aza Paternò–Büchi reaction, which involves the reaction of an imine with an alkene under photochemical conditions.

Functionalization: Subsequent functionalization of the azetidine ring involves introducing the acetyl and carbamoylphenyl groups.

Industrial Production: Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a small-molecule inhibitor in cancer therapy.

Biological Research: The compound’s ability to interact with specific molecular targets makes it valuable in studying cellular processes and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets:

STAT3 Inhibition: The compound inhibits the STAT3 pathway by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding.

Pathways Involved: By inhibiting STAT3, the compound affects various cellular pathways, including those related to inflammation, immune response, and cancer progression.

Comparison with Similar Compounds

1-Acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives:

Biological Activity

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide (CAS No. 1428379-24-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine core with an acetyl group and a carbamoylphenyl substituent, which may influence its interaction with biological targets. Its molecular formula is C11H12N2O3.

Biological Activity

Research indicates that compounds in the azetidine class, including this compound, exhibit a range of biological activities:

- Enzyme Inhibition : Similar azetidine derivatives have shown potential as inhibitors of various enzymes, particularly in pathways related to cancer and inflammation. For example, studies on structurally related compounds have demonstrated their ability to inhibit monoacylglycerol lipase (MAGL), an enzyme linked to neuroinflammation .

- Anticancer Properties : Azetidine derivatives have been investigated for their effects on cancer cell lines. In particular, they may modulate pathways involving signal transducer and activator of transcription 3 (STAT3), which is often constitutively active in tumors . The inhibition of STAT3 can lead to reduced tumor cell proliferation.

- Cytotoxicity : Preliminary studies suggest that certain azetidine derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The mechanism by which this compound exerts its biological effects likely involves:

- Target Interaction : The compound may interact with specific receptors or enzymes, influencing cellular signaling pathways. For instance, the presence of the carbamoyl group could enhance binding affinity to target proteins involved in inflammatory responses or cancer progression.

- Cellular Uptake : The structural characteristics of the compound may facilitate its permeability across cell membranes, allowing it to reach intracellular targets effectively .

Research Findings and Case Studies

A review of recent literature highlights several key findings regarding the biological activity of azetidine derivatives:

Properties

IUPAC Name |

1-acetyl-N-(2-carbamoylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-8(17)16-6-9(7-16)13(19)15-11-5-3-2-4-10(11)12(14)18/h2-5,9H,6-7H2,1H3,(H2,14,18)(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECDVFMSPKTWSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC=CC=C2C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.